(S)-(-)-Tetrahydropapaverine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348641 | |
| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-98-2 | |
| Record name | (-)-Tetrahydropapaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymology of S Tetrahydropapaverine
Elucidation of Natural Biosynthetic Routes in Papaver somniferum
The journey to producing (S)-(-)-tetrahydropapaverine begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine. plos.orgmdpi.com This molecule then undergoes a series of enzymatic modifications, including methylations and hydroxylations, to yield the central intermediate, (S)-reticuline. plos.org From this critical branch point, the pathway to this compound diverges.
N-Methylated (NCH3) Pathway via (S)-Reticuline
One proposed route involves the N-methylated intermediate, (S)-reticuline. nih.govwustl.edunih.gov In this pathway, (S)-reticuline is sequentially methylated. The first methylation, at the 7-O position, is catalyzed by reticuline (B1680550) 7-O-methyltransferase (7OMT) to produce (S)-laudanine. researchgate.netmdpi.comwustl.edu A subsequent 3'-O-methylation leads to the formation of laudanosine (B1674548). researchgate.netmdpi.comwustl.edu The final step in this proposed sequence is the N-demethylation of laudanosine to yield this compound. nih.govwustl.edunih.gov While some studies have provided evidence for this pathway through the incorporation of labeled (S)-reticuline into papaverine (B1678415), the enzyme responsible for the crucial N-demethylation step of laudanosine remains uncharacterized. nih.govpnas.orgscite.ai
N-Desmethylated (NH) Pathway via (S)-Norreticuline
An alternative and more recently favored hypothesis is the N-desmethylated pathway, which proceeds through the intermediate (S)-norreticuline. plos.orgresearchgate.netpnas.org This pathway diverges earlier, with (S)-coclaurine undergoing hydroxylation and then methylation to form (S)-norreticuline. mdpi.com The enzyme norreticuline (B8769265) 7-O-methyltransferase (N7OMT) then specifically methylates (S)-norreticuline to yield norlaudanine. plos.orgscite.ai Subsequent enzymatic steps, including a 3'-O-methylation, are thought to lead to the formation of this compound. pnas.org The identification and characterization of N7OMT, an enzyme that exclusively acts on norreticuline, lends significant biochemical support to this N-desmethylated route. scite.ai
| Pathway | Key Intermediate | Initial Substrate | Key Enzymes | Final Product of Pathway |
| N-Methylated (NCH3) | (S)-Reticuline | (S)-Reticuline | Reticuline 7-O-methyltransferase (7OMT), 3'-O-methyltransferase, Laudanosine N-demethylase (hypothesized) | This compound |
| N-Desmethylated (NH) | (S)-Norreticuline | (S)-Coclaurine | 3'-hydroxylase, Norreticuline 7-O-methyltransferase (N7OMT), 3'-O-methyltransferase | This compound |
Key Enzymatic Transformations Leading to this compound
The biosynthesis of this compound is orchestrated by a series of specific enzymatic reactions, primarily involving methyltransferases and oxidases.
Reticuline 7-O-Methyltransferase Activity
In the context of the N-methylated pathway, reticuline 7-O-methyltransferase (7OMT) plays a pivotal role. This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the transfer of a methyl group to the 7-hydroxyl group of both (R)- and (S)-reticuline to form laudanine (B1197096). mdpi.comnih.gov A cDNA clone for this enzyme has been isolated from P. somniferum, and its activity has been characterized. nih.govuniprot.org The enzyme exhibits broad substrate specificity, also methylating other related compounds. nih.gov
3'-O-Methylation and N-Demethylation Reactions
The subsequent 3'-O-methylation is a crucial step in both proposed pathways. mdpi.compnas.org In the N-methylated route, a 3'-O-methyltransferase acts on laudanine to produce laudanosine. mdpi.com In the N-desmethylated route, a similar enzyme is required to methylate a norreticuline-derived intermediate. pnas.org While several O-methyltransferases have been identified in P. somniferum, the specific enzyme responsible for this 3'-O-methylation in papaverine biosynthesis has been elusive. pnas.orgfrontiersin.org One candidate, SOMT1, has been shown to possess this activity, but it also displays a preference for other substrates. frontiersin.orgnih.gov
The N-demethylation of laudanosine in the N-methylated pathway is a critical, yet unconfirmed, step. nih.govwustl.edunih.gov The enzyme responsible for this reaction has not been identified in P. somniferum. pnas.org Conversely, the N-desmethylated pathway avoids this step as the nitrogen atom is never methylated. mdpi.com The biotransformation of some bisbenzylisoquinoline alkaloids has been shown to involve N-demethylation in other systems, suggesting the enzymatic machinery for such a reaction exists in nature. nih.gov
Role of Specific Oxidase Enzymes in Downstream Conversions
The final step in the biosynthesis of papaverine from this compound involves a four-electron oxidation. pnas.orgnih.govnih.gov An enzyme known as dihydrobenzophenanthridine oxidase (DBOX), a flavoprotein oxidase, has been identified in P. somniferum and shown to catalyze this conversion. nih.govnih.govresearchgate.net This enzyme is multifunctional and also participates in the biosynthesis of other alkaloids like sanguinarine. nih.govresearchgate.net While DBOX can convert (RS)-tetrahydropapaverine to papaverine, it is still debated whether it is the primary enzyme responsible for this final step in opium poppy. pnas.orgnih.gov The reaction is believed to proceed through a 1,2-dihydropapaverine intermediate before the final dehydrogenation to papaverine. nih.govnih.govscite.ai
Synthetic and Biocatalytic Production Strategies for S Tetrahydropapaverine
Chemical Synthesis Methodologies and Process Optimization
The chemical synthesis of (S)-(-)-Tetrahydropapaverine has been approached through various methodologies, including asymmetric synthesis to directly obtain the chiral product and the resolution of racemic mixtures. Process optimization plays a critical role in enhancing the efficiency, yield, and enantioselectivity of these methods.
Asymmetric synthesis strategies are crucial for producing the enantiopure (S)-isomer directly. These methods often involve catalytic asymmetric hydrogenation or transfer hydrogenation of a prochiral dihydroisoquinoline precursor. nih.gov The choice of chiral catalyst and optimization of reaction conditions, such as solvent, temperature, and pressure, are paramount to achieving high enantiomeric excess (ee).
Another common industrial approach is the resolution of a racemic mixture of tetrahydropapaverine. This involves using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. An example of process optimization for this method involves the use of specific resolving agents and solvent systems to maximize the yield and purity of the desired enantiomer. A detailed procedure for resolving racemic tetrahydropapaverine hydrochloride highlights the optimization of reagent quantities, solvents, and crystallization conditions to achieve a high-yield separation. chemicalbook.com
Table 1: Example of Racemic Resolution Process Optimization
| Step | Parameter | Optimized Condition | Outcome |
|---|---|---|---|
| 1. Liberation | Starting Material | 20 g racemic tetrahydropapaverine HCl in 400 mL water | Formation of free base |
| Reagent | Ammonia | Adjusts pH for precipitation | |
| 2. Extraction | Solvent | 400 mL Toluene | Efficient extraction of racemate |
| Yield | 17.3 g of racemate | High recovery of free base | |
| 3. Resolution | Solvent | 173 mL Acetonitrile (B52724) | Optimal for diastereomeric salt formation |
| Temperature | Heated to 70 °C, then cooled to 4°C for 24h | Controlled crystallization | |
| Resolving Agents | N-acetyl-D-leucine and N-acetyl-D-phenylalanine | Selective precipitation of one diastereomer | |
| 4. Isolation | Final Product | (R)-tetrahydropapaverine HCl (example for R-isomer) | 8.325 g (83.25% theoretical yield based on one enantiomer) |
| Purity | 97.6% | High purity of the resolved enantiomer |
This table illustrates a process for isolating the R-enantiomer; a similar process using a different chiral agent would be used for the S-enantiomer.
De Novo Microbial Biosynthesis through Metabolic Engineering
As an alternative to chemical synthesis, microbial fermentation using metabolically engineered microorganisms offers a promising route for the de novo production of this compound from simple carbon sources like glucose.
Saccharomyces cerevisiae (yeast) has been successfully engineered to produce (S)-Tetrahydropapaverine de novo. nih.govpnas.org The development of these strains began with a platform engineered to produce the key benzylisoquinoline alkaloid intermediate, (S)-reticuline. nih.gov To channel metabolic flux towards tetrahydropapaverine, further modifications were necessary. This involved reconstructing a biosynthetic pathway that proceeds through the intermediate norreticuline (B8769265). nih.govnih.gov The successful production of tetrahydropapaverine in yeast demonstrates the potential of using engineered microbial hosts to synthesize complex plant natural products. pnas.org
Escherichia coli has also been explored as a platform for producing benzylisoquinoline alkaloids. nisr.or.jp Researchers have successfully engineered E. coli to produce the key precursor (R,S)-Tetrahydropapaveroline (THPvol), also known as norlaudanosoline, at high titers. nih.govresearchgate.net In one strategy, a stepwise fermentation process was designed to circumvent issues with metabolic inhibition. This system separated the production of dopamine (B1211576) from its subsequent conversion to (R,S)-THPvol, achieving a yield of up to 287 mg/L. nih.gov
Further work has focused on converting these precursors to tetrahydropapaverine. One study attempted a two-step culture method where a norlaudanosoline-producing E. coli strain was used to feed a second strain expressing several methyltransferase enzymes. While the final product, tetrahydropapaverine, was not detected, the presence of trimethylated intermediates confirmed that part of the downstream pathway was functional in E. coli. nisr.or.jp This indicates that while challenges remain, E. coli is a viable chassis for the fermentative production of tetrahydropapaverine and its precursors.
To achieve economically viable titers, several metabolic engineering strategies have been employed to optimize the performance of the engineered microbial strains.
A major challenge in reconstructing heterologous biosynthetic pathways in microbes is that plant enzymes may not efficiently recognize or act on non-native substrates. Protein engineering has been instrumental in overcoming this limitation. In the engineered yeast pathway to (S)-Tetrahydropapaverine, two key enzymes were modified:
N-methylcoclaurine hydroxylase (NMCH): A variant of this enzyme was developed to exhibit higher activity on the non-native substrate coclaurine (B195748), which was essential for enabling the efficient biosynthesis of norreticuline. nih.govpnas.org
Scoulerine (B1208951) 9-O-methyltransferase (S9OMT): Since the native plant enzyme responsible for the 3'-O-methylation step in tetrahydropapaverine biosynthesis was unknown, researchers screened known methyltransferases. They identified a scoulerine 9-O-methyltransferase from Thalictrum flavum (TfS9OMT) with promiscuous activity on the required intermediates. Through protein engineering, a variant was created with enhanced ability to O-methylate 1-benzylisoquinoline alkaloids at the 3' position, a critical step for producing tetrahydropapaverine. nih.govpnas.org
| Combined Efforts | Complete engineered strain | Optimization of enzymes, transporters, and media. | 600-fold increase to 121 µg/L. nih.gov |
Strategies for Enhancing Pathway Flux and Yield
Optimization of Cultivation and Media Conditions
The efficient biocatalytic production of this compound (THP) in engineered microbial hosts, such as Saccharomyces cerevisiae, is highly dependent on the optimization of cultivation and media parameters. pnas.orgnih.gov These strategies aim to enhance the metabolic flux towards the target molecule, improve precursor availability, and mitigate the export of essential pathway intermediates. pnas.orgengconfintl.org
These findings underscore the importance of a multi-faceted approach to optimizing bioproduction, where both the external culture environment and the internal cellular machinery are fine-tuned for maximal pathway efficiency.
| Optimization Strategy | Target | Host Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Alteration of Media Carbon Source | Improve metabolic flux and enzyme expression | Saccharomyces cerevisiae | Contributed to achieving the highest THP titers | nih.gov |
| Knockout of Multidrug Resistance (MDR) Transporters | Reduce export of pathway intermediates | Saccharomyces cerevisiae | Improved pathway flux | pnas.orgpnas.org |
| Combined Strain Engineering and Media Optimization | Overall pathway efficiency | Saccharomyces cerevisiae | 600-fold increase in THP concentration (to 121 µg/L) | pnas.orgnih.gov |
Semisynthesis of Papaverine (B1678415) from Biosynthesized this compound
The conversion of biosynthesized this compound to papaverine represents a crucial final step in creating a complete microbial-based production platform for this clinically significant antispasmodic drug. pnas.orgnih.gov Papaverine is formed from THP through a four-electron oxidation process that aromatizes the heterocyclic core of the molecule. pnas.orgwustl.edu While enzymatic methods for this conversion have been explored, a robust and efficient one-step chemical oxidation strategy has been successfully demonstrated using biosynthesized THP. pnas.orgnih.gov
This semisynthetic approach utilizes hydrogen peroxide (H₂O₂) as an effective oxidizing agent in an aqueous reaction. pnas.orgnih.gov The process was systematically optimized by evaluating key reaction parameters, including pH, temperature, reaction time, and the concentration of the oxidizing agent. pnas.orgnih.gov Through this optimization, it was determined that the reaction proceeds efficiently under specific conditions. nih.gov
The optimized protocol involves heating the biosynthesized THP at 85 °C for 1 hour in the presence of 0.5% hydrogen peroxide. nih.gov This method proved capable of converting the THP produced and extracted from the yeast fermentation broth directly into papaverine. pnas.org Under these optimized conditions, the one-step, aqueous oxidation of biosynthesized THP to papaverine was achieved with a yield of approximately 15%. nih.gov This demonstration of a straightforward chemical conversion provides a viable route for producing semisynthetic papaverine from a renewable, fermentation-derived precursor. pnas.org
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | pnas.orgnih.gov |
| H₂O₂ Concentration | 0.5% | nih.gov |
| Temperature | 85 °C | nih.gov |
| Reaction Time | 1 hour | nih.gov |
| Achieved Yield | ~15% | nih.gov |
Pharmacological Mechanisms and Biological Activities of S Tetrahydropapaverine
Mechanistic Basis of Vasodilatory and Smooth Muscle Relaxant Actions
The vasodilatory and smooth muscle relaxant properties of compounds related to (S)-(-)-Tetrahydropapaverine, such as papaverine (B1678415), are attributed to a multi-faceted mechanism involving the regulation of intracellular signaling molecules and ion channels that govern muscle tone.
A primary mechanism underlying the pharmacological effects of related compounds is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). cvpharmacology.com These enzymes are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). cvpharmacology.comyoutube.com Papaverine, a closely related isoquinoline (B145761) alkaloid, has been identified as a potent inhibitor of several PDE isoforms, including PDE3 and PDE10. cvpharmacology.comnih.gov By inhibiting these enzymes, the breakdown of cAMP and cGMP is prevented, leading to their accumulation within the cell. cvpharmacology.comyoutube.com This inhibition of PDE activity is a cornerstone of the compound's ability to relax smooth muscle. cvpharmacology.com
The inhibition of PDEs directly leads to the elevation of intracellular concentrations of cyclic nucleotides. cvpharmacology.com Increased levels of cAMP in vascular smooth muscle activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that promote relaxation. youtube.com This leads to vasodilation and a reduction in vascular resistance. cvpharmacology.com
In a study examining the effects of papaverine on psoriatic epidermis, incubation with the compound resulted in a significant increase in cAMP levels. nih.gov Specifically, a concentration of 5 x 10⁻⁴ M papaverine increased tissue levels of cAMP by 343% without causing a simultaneous change in the levels of cGMP. nih.gov The elevation of these cyclic nucleotides is a key step in mediating smooth muscle relaxation. researchgate.netnih.gov
Table 1: Effect of Papaverine on Cyclic Nucleotide Levels in Psoriatic Epidermis
| Compound | Concentration | % Increase in cAMP Levels | Change in cGMP Levels |
| Papaverine | 5 x 10⁻⁴ M | 343% | No significant change |
Data sourced from a study on keratomed psoriatic epidermal slices. nih.gov
In addition to modulating cyclic nucleotide pathways, tetrahydroisoquinoline derivatives have been identified as blockers of voltage-activated calcium channels (VACCs), particularly N-type calcium channels. nih.govnih.gov These channels play a critical role in regulating calcium influx into cells, a process essential for smooth muscle contraction. By blocking these channels, tetrahydroisoquinoline compounds can inhibit the entry of calcium, leading to a decrease in intracellular calcium concentrations and subsequent muscle relaxation. nih.gov The discovery of novel tetrahydroisoquinoline derivatives as potent N-type calcium channel blockers underscores the importance of this mechanism for the pharmacological profile of this class of compounds. nih.govnih.gov
Neurobiological Interactions and Effects
This compound and related molecules also interact with various components of the central nervous system, influencing neuronal function and neurotransmitter pathways.
Investigations into the effects of related compounds on dopamine (B1211576) neurons have yielded results pointing towards neuroprotection rather than neurotoxicity. The related compound papaverine, a phosphodiesterase 10 (PDE10) inhibitor, has been studied in mouse models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine neurons. nih.gov In these studies, papaverine demonstrated neuroprotective effects against MPTP-induced dopaminergic neuronal cell death. nih.gov It was found to suppress microglial activation and the expression of pro-inflammatory mediators in the brains of MPTP-injected mice, and the impaired locomotor activity was recovered. nih.gov These findings suggest that by inhibiting PDE10 and elevating cAMP levels, papaverine can exert strong anti-inflammatory and neuroprotective effects in neuroinflammatory conditions affecting dopamine neurons. nih.gov
This compound has been shown to directly impact the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.gov Serotonin is a critical neurotransmitter synthesized from the amino acid L-tryptophan. mdpi.com The rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.gov
Table 2: Inhibitory Activity of this compound on Serotonin Biosynthesis
| Parameter | Value | Cell/Enzyme System |
| IC₅₀ (Serotonin Content) | 6.2 µM | Murine Mastocytoma P815 cells |
| IC₅₀ (TPH Activity) | 5.7 µM | Tryptophan Hydroxylase from P815 cells |
| Kᵢ (vs. L-Tryptophan) | 10.1 µM | Tryptophan Hydroxylase from P815 cells |
IC₅₀ represents the half-maximal inhibitory concentration. Kᵢ represents the inhibitor constant. nih.gov
Structure-Activity Relationships in Biological Systems
The biological activity of this compound, a benzylisoquinoline alkaloid, is intrinsically linked to its three-dimensional structure. nih.gov Modifications to its tetrahydroisoquinoline core, the substitution patterns on its aromatic rings, and the nature of the substituent on the nitrogen atom can lead to significant changes in its pharmacological profile. Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features responsible for its interactions with various biological targets.
A key structural feature influencing the activity of tetrahydropapaverine is the saturation of the isoquinoline ring system when compared to its unsaturated precursor, papaverine. This structural difference leads to a more flexible, non-planar tetrahydroisoquinoline ring in tetrahydropapaverine, which in turn alters its affinity for specific receptors and channels. nih.gov
Research comparing papaverine with its derivatives where the isoquinoline ring is partially or fully reduced has provided significant insights. nih.gov These studies demonstrate that the planarity of the isoquinoline ring in papaverine hinders interaction with α1-adrenoceptor sites but facilitates binding to Ca2+ channels and phosphodiesterases (PDEs). Conversely, the more flexible tetrahydroisoquinoline ring of tetrahydropapaverine enhances its binding affinity for α1-adrenoceptors while reducing its affinity for benzothiazepine (B8601423) sites in the Ca2+ channel and diminishing its inhibitory effect on PDE isoforms. nih.gov
For instance, tetrahydropapaverine shows a greater affinity for the [3H]-prazosin binding site (an α1-adrenoceptor ligand) than papaverine. nih.gov This suggests that the conformational flexibility of the saturated ring system is better accommodated by the α1-adrenoceptor. In functional studies on rat aorta, tetrahydropapaverine effectively inhibits contractions induced by noradrenaline in a concentration-dependent manner, supporting its role as an α1-adrenoceptor antagonist. nih.gov Unlike papaverine, tetrahydropapaverine does not significantly inhibit the various PDE isoforms isolated from bovine aorta. nih.gov
The following table summarizes the comparative affinities of tetrahydropapaverine and related compounds for different biological targets.
| Compound | Affinity for α1-Adrenoceptors (pKi for [3H]-prazosin binding) | Affinity for Ca2+ Channels (pKi for [3H]-diltiazem binding) | Effect on PDE Isoforms |
|---|---|---|---|
| Papaverine | 5.73 | 5.85 | Significant inhibitory effect |
| 3,4-Dihydropapaverine | 6.67 | 5.03 | No inhibitory effect |
| Tetrahydropapaverine | 6.74 | <5 | No inhibitory effect |
| Tetrahydropapaveroline | 6.25 | <5 | No inhibitory effect |
Data sourced from studies on rat brain and bovine aorta. nih.gov
Further SAR studies have explored the synthesis of more complex analogues, such as N-substituted bis-(tetrahydropapaverine) ring systems, to enhance specific biological activities like antispasmodic effects. nih.gov These studies involve linking two tetrahydropapaverine units through various linkers attached to the nitrogen atoms. The nature and length of the linker, as well as the substituents on the tetrahydropapaverine core, are critical for activity. In one such study, a series of analogues were synthesized using different piperazines, diisocyanates, and diisothiocyanates as starting materials. nih.gov The pharmacological evaluation of these compounds for in vitro antispasmodic activity on guinea pig ileum revealed that specific structural configurations led to significantly enhanced potency. nih.gov
One of the most potent muscle relaxants identified in this series was N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine, which exhibited a 50% inhibitory concentration (IC50) of 0.31 μM. nih.gov This highlights that dimerization of the tetrahydropapaverine scaffold via a piperazine-based linker can dramatically increase its smooth muscle relaxant properties compared to the parent compound.
The general class of tetrahydroisoquinoline alkaloids, to which this compound belongs, is known for a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. nih.govmdpi.com SAR studies within this broader class indicate that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings play a vital role in modulating the biological potential of these compounds. nuph.edu.ua For example, some studies suggest that methylation of hydroxyl groups can potentiate certain activities, such as antiviral action. mdpi.com
The saturation of the isoquinoline ring is a critical determinant of its target selectivity, favoring α1-adrenoceptor binding over Ca2+ channel and PDE inhibition. nih.gov
The flexible, non-planar structure of the tetrahydroisoquinoline moiety is key to its enhanced affinity for α1-adrenoceptors. nih.gov
Modifications at the nitrogen atom, including the creation of dimeric structures, can significantly enhance specific biological activities such as muscle relaxation. nih.gov
These findings underscore the importance of the three-dimensional architecture of this compound in its interaction with biological systems and provide a rational basis for the design of new analogues with improved potency and selectivity.
Role As a Key Intermediate and Research on S Tetrahydropapaverine Derivatives
Precursor in the Synthesis of Neuromuscular Blocking Agents
(S)-(-)-Tetrahydropapaverine, and more specifically its enantiomer (R)-(+)-Tetrahydropapaverine, is a crucial starting material for the synthesis of a class of drugs known as non-depolarizing neuromuscular blocking agents. These drugs are essential in modern anesthesia to induce muscle relaxation during surgical procedures.
The synthesis of the neuromuscular blocking agent atracurium (B1203153) typically starts from the racemic mixture, (±)-tetrahydropapaverine. The process involves the coupling of this racemic base with 1,5-pentamethylene diacrylate nih.govnih.gov. Subsequent treatment with an acid, such as oxalic acid, leads to the formation of a bis-tetrahydropapaverine dioxalate salt nih.govnih.gov. This intermediate is then converted to the free base and subsequently quaternized, often with methyl benzenesulfonate, to yield atracurium besylate, which is a mixture of ten stereoisomers nih.gov.
Cisatracurium (B1209417), a single isomer of atracurium, offers a more favorable side effect profile and is about three to four times more potent. Its synthesis requires a stereospecific approach, starting with the resolved (R)-enantiomer of tetrahydropapaverine nih.govmdpi.com. The resolution of racemic (±)-tetrahydropapaverine is a critical step and can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-L-leucine nih.gov. The desired (R)-tetrahydropapaverine is then isolated and undergoes a similar synthetic pathway to atracurium, involving coupling with a linker and quaternization, to produce the single isomer, cisatracurium besylate nih.govmdpi.com.
The synthetic schemes for atracurium and cisatracurium highlight the central role of tetrahydropapaverine as the foundational isoquinoline (B145761) moiety.
Table 1: Key Intermediates in the Synthesis of Atracurium and Cisatracurium
| Precursor | Key Intermediate | Final Product |
| (±)-Tetrahydropapaverine | N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine | Atracurium |
| (R)-Tetrahydropapaverine | (1R,1'R)-2,2'-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) | Cisatracurium |
Design and Evaluation of Novel Derivatives
The tetrahydropapaverine scaffold has also inspired the design and synthesis of novel derivatives with potential applications in organocatalysis and as agents to overcome multidrug resistance in cancer.
The field of asymmetric organocatalysis utilizes small chiral organic molecules to catalyze chemical reactions enantioselectively. The inherent chirality of (R)-Tetrahydropapaverine makes its derivatives attractive candidates for development as organocatalysts. While the direct application of (R)-Tetrahydropapaverine derivatives as organocatalysts is not extensively documented in publicly available research, the broader class of chiral tetrahydroisoquinolines has been explored for this purpose. The nitrogen atom within the tetrahydroisoquinoline ring system can be readily functionalized to introduce catalytic moieties. The rigid chiral backbone provided by the (R)-tetrahydropapaverine structure could, in principle, create a well-defined chiral environment around a catalytic site, enabling high levels of stereocontrol in asymmetric transformations. Further research in this area could lead to the development of novel and efficient organocatalysts for a variety of chemical reactions.
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell.
Researchers have investigated various tetrahydroisoquinoline derivatives as potential MDR reversal agents. These compounds are designed to inhibit the function of P-gp and other ABC transporters, thereby increasing the intracellular concentration and efficacy of anticancer drugs. Studies have shown that certain synthetic tetrahydroisoquinoline derivatives can effectively reverse MDR in resistant cancer cell lines. For instance, a series of 1,2-disubstituted tetrahydroisoquinolines were synthesized and evaluated for their P-gp inhibitory activity, with some compounds showing greater efficacy than the known MDR modulator verapamil. Another study explored 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline as a potent MDR reversal agent with reduced cardiovascular side effects compared to verapamil.
These findings underscore the potential of the tetrahydroisoquinoline scaffold, the core of this compound, as a template for the development of novel and effective agents to combat multidrug resistance in cancer.
Table 2: Research Findings on Tetrahydroisoquinoline Derivatives for Multidrug Resistance Reversal
| Derivative Class | Key Findings | Reference Compound |
| 1,2-Disubstituted Tetrahydroisoquinolines | Some derivatives exhibited greater P-gp inhibition than verapamil. | Verapamil |
| 2-Guanyl-Tetrahydroisoquinolines | Potent MDR reversal activity with a lack of cardiovascular effects. | Verapamil |
Advanced Analytical and Research Methodologies Applied to S Tetrahydropapaverine
Spectroscopic Techniques for Structural Elucidation and Enantiomeric Purity
The unambiguous determination of the molecular structure and stereochemistry of (S)-(-)-Tetrahydropapaverine relies on a combination of powerful spectroscopic techniques. These methods provide detailed information at the atomic and molecular level, confirming both the connectivity of atoms and their specific spatial arrangement.
A hyphenated approach combining chromatography and spectroscopy is essential for the comprehensive analysis of chiral molecules like tetrahydropapaverine. nih.govnih.gov This combination allows for physical separation of enantiomers followed by their individual characterization.
Chiral High-Performance Liquid Chromatography (HPLC): The first step involves the separation of the racemic mixture of tetrahydropapaverine into its individual (S)-(-) and (R)-(+) enantiomers. This is achieved using a chiral stationary phase (CSP) within the HPLC column. Polysaccharide-based columns, such as those derived from amylose (B160209) or cellulose, are frequently effective for separating benzyltetrahydroisoquinoline alkaloids. nih.govnih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their effective separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once the enantiomers are isolated via semi-preparative HPLC, NMR spectroscopy is employed for definitive structural elucidation. nih.govnih.gov Techniques such as 1H NMR and 2D ROESY NMR experiments provide insights into the atomic-level structure and enantioselective complex formation. nih.govnih.gov While NMR is intrinsically insensitive to chirality in a standard solvent, it confirms the foundational molecular structure of the isolated fraction. semanticscholar.org
Circular Dichroism (CD) Spectroscopy: This technique is paramount for confirming the absolute configuration of the separated enantiomers. nih.govnih.gov Chiral molecules interact differently with left- and right-circularly polarized light. CD spectroscopy measures this differential absorption, producing a unique spectrum for each enantiomer. The this compound enantiomer will exhibit a specific CD spectrum, often characterized by positive or negative Cotton effects at specific wavelengths, which is a mirror image of the spectrum for its (R)-(+) counterpart. This provides unequivocal confirmation of the enantiomer's identity. nih.govnih.gov
| Technique | Primary Role in Analysis | Type of Information Provided |
|---|---|---|
| Chiral HPLC | Enantiomeric Separation | Separates (S)-(-) and (R)-(+) enantiomers from a mixture based on differential retention times. |
| NMR Spectroscopy | Structural Confirmation | Confirms the molecular backbone and connectivity of atoms in the isolated compound. |
| CD Spectroscopy | Absolute Configuration Determination | Confirms the specific enantiomer ((S) or (R)) by measuring its unique interaction with circularly polarized light. |
Mass Spectrometry-Based Approaches in Precursor Tracing Studies
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for elucidating biosynthetic pathways. nih.gov In the context of this compound, these techniques are used to trace its formation and subsequent conversion into other alkaloids, such as papaverine (B1678415).
The methodology involves feeding a biological system, like seedlings of the opium poppy (Papaver somniferum), with isotopically labeled precursors. nih.gov For instance, (R,S)-tetrahydropapaverine can be synthesized with stable heavy isotopes, such as deuterium (B1214612) (²H), incorporated into its structure. nih.gov After a period of incubation, the plant extracts are analyzed using high-resolution mass spectrometry. nih.gov
The mass spectrometer can precisely measure the mass-to-charge ratio (m/z) of metabolites. If this compound is a precursor to papaverine, the deuterium-labeled tetrahydropapaverine will be enzymatically converted into papaverine that also contains the deuterium labels. nih.gov The mass spectrometer will detect papaverine with a higher mass corresponding to the incorporated isotopes, confirming the precursor-product relationship. nih.gov This approach has been instrumental in revising previously held theories and confirming that the biosynthesis of papaverine proceeds through (S)-reticuline to (S)-tetrahydropapaverine, which is then aromatized. nih.gov
| Compound | Labeling Status | Expected m/z [M+H]⁺ (Hypothetical) | Purpose |
|---|---|---|---|
| Tetrahydropapaverine | Unlabeled | 344.1805 | Control - Natural abundance |
| Tetrahydropapaverine | Deuterium Labeled ([²H₆]) | 350.2182 | Labeled precursor fed to the biological system. |
| Papaverine | Unlabeled | 340.1492 | Control - Natural abundance of the final product. |
| Papaverine | Deuterium Labeled ([²H₄]) | 344.1744 | Detected product, confirming its origin from the labeled precursor after metabolic conversion. |
Chromatographic Methods for Quantification and Impurity Profiling
For pharmaceutical applications, it is critical to quantify the amount of this compound and to identify and quantify any impurities present. rroij.comamazonaws.com High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the most common and reliable method for this purpose. vedomostincesmp.rusigmaaldrich.com
A reversed-phase HPLC (RP-HPLC) method is often developed for this analysis. This involves a nonpolar stationary phase (e.g., Kromasil 100-5-C18) and a polar mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. vedomostincesmp.ru A gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the main compound from various impurities. vedomostincesmp.ru
Impurity profiling is the process of detecting, identifying, and quantifying any component that is not the intended chemical entity. rroij.com Impurities can arise from the synthesis process (starting materials, by-products), degradation, or storage. rroij.comamazonaws.com The HPLC method must be able to separate this compound from all known and potential impurities. The amount of each impurity is typically calculated as a percentage of the area of the main peak.
| Peak Identity | Retention Time (min) | Peak Area | Area % | Status |
|---|---|---|---|---|
| Impurity 1 (e.g., Starting Material) | 4.5 | 1,500 | 0.05% | Within specification |
| This compound | 8.2 | 2,985,000 | 99.80% | Assay |
| Impurity 2 (e.g., By-product) | 9.1 | 3,000 | 0.10% | Within specification |
| Impurity 3 (Unknown) | 11.3 | 1,500 | 0.05% | Within specification |
Validation of Analytical Methods for Related Pharmaceutical Applications
Before an analytical method, such as the HPLC method for quantification and impurity profiling, can be used for quality control in a pharmaceutical setting, it must be validated. pharmaerudition.orgrsc.org Method validation is the process of providing documented evidence that the procedure is suitable for its intended purpose. demarcheiso17025.com The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). demarcheiso17025.com
The key validation parameters include:
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured result to the actual value. demarcheiso17025.comgavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). demarcheiso17025.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. gavinpublishers.comwjarr.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaerudition.org
Range: The concentration interval over which the method is shown to be precise, accurate, and linear. pharmaerudition.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. demarcheiso17025.com
| Validation Parameter | Description | Typical Acceptance Criteria (for Assay) |
|---|---|---|
| Accuracy | Closeness of measured value to true value. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Agreement of results for the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Specificity | Ability to measure only the desired analyte. | Analyte peak is pure and resolved from other peaks. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval where the method is valid. | Typically 80% to 120% of the test concentration. |
| Robustness | Stability against small method variations. | Results remain within specifications when parameters are slightly changed. |
Future Directions and Emerging Research Avenues
Uncharacterized Enzymatic Steps in Biosynthesis
The complete elucidation of the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs), including (S)-(-)-Tetrahydropapaverine (THP), remains a significant area of research. While substantial progress has been made in identifying many of the enzymes involved, several key steps are still catalyzed by uncharacterized or entirely unknown enzymes. nih.govnih.govpnas.org The natural biosynthetic route to papaverine (B1678415), for which THP is the direct precursor, has not been fully clarified in its native plant source, the opium poppy (Papaver somniferum). pnas.org
Two primary pathways have been proposed for papaverine biosynthesis: the N-methylated route involving (S)-reticuline and an N-desmethylated route. wustl.edusigmaaldrich.com Research has shown that in Papaver, the pathway proceeds via the methylation of (S)-reticuline to (S)-laudanine, followed by another methylation to laudanosine (B1674548), and subsequent N-demethylation to yield THP. wustl.edusigmaaldrich.com However, challenges remain in identifying all the specific enzymes responsible for these transformations in vivo.
Future research is focused on:
Identification of Missing Enzymes: A primary goal is the discovery and characterization of the specific methyltransferases and demethylases involved in the conversion of (S)-reticuline to THP. For instance, in heterologous production systems aiming to use the N-desmethylated route, an enzyme for 3'-hydroxylation remains unknown. acs.org
Enzyme Substrate Specificity: Understanding the substrate flexibility and reaction mechanisms of known BIA biosynthetic enzymes is crucial. Some enzymes show broad substrate acceptance, while others are highly specific, and this knowledge is vital for rationally designing engineered pathways. oup.comnih.gov
Regulatory Mechanisms: Investigating how the expression and activity of these biosynthetic enzymes are regulated within the plant will provide deeper insights for metabolic engineering efforts.
The characterization of these unknown enzymatic steps is essential for improving the efficiency of engineered microbial systems designed for producing THP and its derivatives.
Advanced Bioproduction System Development
The limitations of sourcing this compound and other BIAs from plant cultivation—due to low yields, slow growth, and environmental variability—have spurred the development of microbial bioproduction platforms. nih.govresearchgate.net Engineered microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli offer a promising alternative for the scalable, controlled, and sustainable production of these valuable compounds. acs.orgnih.gov
Recent breakthroughs have demonstrated the de novo biosynthesis of THP in engineered yeast. nih.govnih.gov This was achieved by reconstructing the biosynthetic pathway using a combination of plant-derived and bacterial enzymes. Key strategies and future research directions in this area include:
Protein Engineering: When native plant enzymes are unknown or function poorly in a microbial host, protein engineering is employed to create enzyme variants with improved activity on non-native substrates. For example, a variant of N-methylcoclaurine hydroxylase was developed with enhanced activity on coclaurine (B195748) to produce norreticuline (B8769265), and a scoulerine (B1208951) 9-O-methyltransferase was engineered to perform the necessary 3'-O-methylation to produce THP. nih.govnih.gov
Improving Pathway Flux: To increase the yield of the target compound, researchers are optimizing the flow of metabolites through the engineered pathway. One successful strategy involves knocking out multidrug resistance (MDR) transporters in yeast, which reduces the export of pathway intermediates from the cell, thereby increasing their intracellular concentration and availability for subsequent enzymatic steps. nih.gov
Host Strain Optimization: Further engineering of the host's primary metabolism is needed to increase the supply of precursor molecules, such as tyrosine and dopamine (B1211576), which are the fundamental building blocks for BIAs. nih.gov
Process Optimization: Developing optimal fermentation conditions, including media composition and cultivation parameters, is critical for maximizing the titer and productivity of THP in bioreactors.
These advancements in synthetic biology and metabolic engineering are paving the way for the industrial-scale microbial production of THP, which could ensure a stable supply for the synthesis of critical medicines. nih.govpnas.org
| Development Strategy | Organism | Objective | Reference |
| Protein Engineering | S. cerevisiae | Create enzyme variants with activity on non-native substrates to bypass uncharacterized steps. | nih.govnih.gov |
| MDR Transporter Knockout | S. cerevisiae | Increase intracellular concentration of pathway intermediates to improve metabolic flux. | nih.gov |
| Heterologous Pathway Reconstruction | E. coli & S. cerevisiae | Combine enzymes from different species to build novel production pathways for BIAs. | nih.gov |
Comprehensive Elucidation of Molecular Targets and Pathways
While this compound is primarily known as a precursor, research into its own pharmacological activities and those of its racemic mixture is an emerging field. A comprehensive understanding of its molecular targets and the signaling pathways it modulates is currently lacking, presenting a significant opportunity for future investigation.
Initial studies and data on related compounds suggest several potential areas of interaction:
Dopaminergic System: Tetrahydropapaverine has been reported to exert neurotoxic effects on dopamine neurons, suggesting a potential interaction with components of the dopaminergic system. medchemexpress.comchemicalbook.com This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where a related compound, tetrahydropapaveroline, is studied for its role in oxidative stress. researchgate.net
Ion Channels: The racemic mixture (R,S)-tetrahydropapaverine may influence the activity of calcium channels in vascular smooth muscle cells, which could contribute to vasodilatory effects. smolecule.com
Phosphodiesterase (PDE) Inhibition: The immediate downstream product of THP, papaverine, is a known non-selective inhibitor of phosphodiesterase (PDE) enzymes, which leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.govresearchgate.netencyclopedia.pub A crucial future research question is whether THP shares this mechanism of action or possesses a different inhibitory profile against various PDE isoforms.
Metabolizing Enzymes: Research indicates that tetrahydropapaverine may interact with cytochrome P450 enzymes, which could have implications for drug metabolism and potential drug-drug interactions. smolecule.com
Future research should employ a systematic approach, using techniques such as affinity chromatography, proteomics, and high-throughput screening assays to identify the direct binding partners and molecular targets of this compound. Elucidating these interactions will be the first step toward understanding its potential therapeutic applications or toxicological profile.
Exploration of Novel Bioactivities and Therapeutic Modalities
The primary therapeutic relevance of this compound currently lies in its role as a critical chemical intermediate for the synthesis of other pharmaceutical agents. nbinno.comjindunchem-med.com However, exploring its intrinsic bioactivities is a promising avenue for discovering new therapeutic modalities.
Established Role as a Synthetic Precursor:
Neuromuscular Blocking Agents: THP is a direct precursor in the production of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417). nih.govpnas.org These drugs are essential during surgical procedures to induce muscle relaxation and facilitate intubation. pnas.orgjindunchem-med.com Given recent global supply shortages of these agents, robust production methods for THP are of high clinical importance. nih.govpnas.org
Central Nervous System (CNS) Therapeutics: The stereochemically pure (R)-enantiomer of tetrahydropapaverine serves as a key chiral intermediate in the synthesis of various CNS drugs, including certain opioid analgesics and antitussives. nbinno.com
Emerging Research on Intrinsic Bioactivities:
Vasodilation and Antispasmodic Effects: Like its derivative papaverine, the racemic mixture of tetrahydropapaverine has been noted for its potential to relax smooth muscle tissue, suggesting applications in treating hypertension or gastrointestinal spasms. smolecule.com
Neuroprotective and Neurotoxic Properties: The observed effects on dopamine neurons warrant further investigation. medchemexpress.comchemicalbook.com While neurotoxicity is a concern, understanding the underlying mechanisms could also provide tools for studying neurodegenerative processes or even lead to the development of compounds that selectively target specific neuronal populations.
Antiviral and Anticancer Potential: Papaverine has demonstrated potential antiviral and anticancer activities. nih.govpnas.org Future studies should explore whether this compound exhibits similar properties, potentially through different mechanisms or with an improved therapeutic index.
The exploration of novel applications will involve screening this compound and its synthetic derivatives against a wide range of biological targets and in various disease models.
Application of Computational and Systems Biology Approaches
Computational tools and systems biology approaches are becoming indispensable for accelerating research into complex biological systems, including the biosynthesis and pharmacology of this compound. nih.gov These methods allow for the integration of large datasets and the generation of predictive models to guide experimental work.
Key applications in THP research include:
Elucidating Biosynthetic Pathways: The integration of transcriptomics, proteomics, and metabolomics data from BIA-producing plants helps to identify candidate genes encoding the uncharacterized enzymes in the THP pathway. nih.gov Advanced computational methods, such as quantum chemical density functional theory (DFT) calculations, have also been used to theoretically investigate the biosynthetic pathway of papaverine. nih.gov
Guiding Protein Engineering: Computational modeling is a powerful tool for enzyme engineering. For instance, homology modeling was used to create a 3D structure of the enzyme N-methylcoclaurine hydroxylase (NMCH). Subsequently, docking simulations (e.g., using SwissDock) predicted the substrate binding pocket, allowing researchers to identify key amino acid residues to target for mutagenesis to improve the enzyme's activity on a non-native substrate. nih.gov
Metabolic Modeling: Systems biology models of microbial hosts like S. cerevisiae can be used to predict the effects of genetic modifications on the metabolic flux towards THP production. This enables a more rational design of engineered strains with improved yields.
Predicting Molecular Targets: In the absence of comprehensive experimental data, computational approaches like molecular docking and virtual screening can be used to predict potential protein targets for this compound. By screening its structure against libraries of known protein binding sites, researchers can generate hypotheses about its mechanism of action to be tested experimentally.
Q & A
Q. What are the key pharmacological properties of (S)-(-)-Tetrahydropapaverine, and how are they experimentally assessed?
this compound (THP) exhibits inhibitory effects on serotonin biosynthesis in murine mastocytoma P815 cells, with an IC50 of 7.5 μM for serotonin inhibition and 5.7 μM for tryptophan hydroxylase activity suppression . Methodologically, these properties are evaluated via in vitro enzyme activity assays using radiolabeled substrates (e.g., ³H-tryptophan) and HPLC-MS quantification of serotonin metabolites. Dose-response curves are generated to determine IC50 values, while cytotoxicity is assessed via cell viability assays (e.g., MTT) .
Q. What is the biosynthetic pathway of this compound in Papaver somniferum?
THP is an intermediate in papaverine biosynthesis, derived from (S)-reticuline via a demethylation and dehydrogenation pathway. Key steps include:
N-demethylation of laudanosine to yield THP.
Dehydrogenation of THP to papaverine, mediated by uncharacterized dehydrogenases (likely short-chain dehydrogenase/reductase family enzymes) .
Experimental validation involves isotopic labeling (e.g., deuterated laudanosine) administered to poppy seedlings, followed by HPLC-high-resolution mass spectrometry to track labeled intermediates .
Q. Table 1: Key Intermediates and Enzymes in THP Biosynthesis
| Intermediate | Enzyme/Reaction | Method of Detection | Reference |
|---|---|---|---|
| (S)-Reticuline | Methyltransferases | Isotopic labeling + LC-MS | |
| Laudanosine | N-demethylase | TLC, HR-MS | |
| THP | Dehydrogenases (SDR family) | Transcriptome analysis |
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in THP’s biosynthesis pathway?
Discrepancies in proposed pathways (e.g., N-methylated vs. N-desmethyl routes) are addressed using deuterated precursors (e.g., [7-D₃]-laudanine) and quantitative mass spectrometry. For example:
- Isotopic purity analysis : >99.5% isotopic purity in labeled THP confirms precursor-product relationships .
- Incorporation quotients : Calculate the ratio of labeled-to-unlabeled THP in plant extracts to validate enzymatic steps. For instance, a 53.6% incorporation of [7-D₃]-laudanine into papaverine supports THP as an intermediate .
- MS/MS fragmentation patterns : Distinguish between C1-N vs. C3-C4 dehydrogenation routes by analyzing product ions (e.g., m/z 190 for C3-C4 dehydrogenation) .
Q. What experimental strategies optimize heterologous THP biosynthesis in yeast?
- Enzyme engineering : Improve activity of nonnative enzymes (e.g., methyltransferases) via directed evolution. For example, mutagenesis of O-methyltransferases enhances substrate specificity for THP precursors .
- Transport engineering : Knockout yeast multidrug resistance (MDR) transporters (e.g., PDR5) to reduce intermediate export, increasing intracellular flux by 30–50% .
- Pathway compartmentalization : Localize enzymes to mitochondria or ER membranes to minimize cytotoxicity from reactive intermediates .
Q. How do dehydrogenases regulate the conversion of THP to papaverine, and how are these enzymes characterized?
Dehydrogenases critical for THP aromatization are identified via:
- Transcriptome profiling : Compare high-papaverine mutants (e.g., pap1) with wild-type P. somniferum. Differential expression analysis reveals 34 upregulated dehydrogenases, including malate dehydrogenase homologs .
- Enzyme assays : Purify candidate dehydrogenases via affinity chromatography and test activity on THP using NAD⁺/NADP⁺ cofactors. Activity is quantified via UV-spectrophotometry (λ = 340 nm for NADH) .
Q. Table 2: Analytical Techniques for THP Research
Q. What methodological challenges arise in quantifying THP’s neurotoxic effects, and how are they addressed?
- Low endogenous concentrations : Use solid-phase extraction (SPE) with C18 cartridges to concentrate THP from neuronal cell lysates prior to LC-MS analysis .
- Cytotoxicity confounding : Differentiate THP-specific effects from general toxicity via comparative assays with structural analogs (e.g., tetrahydropapaveroline) .
- In vivo models : Intraventricular THP administration in rodents, followed by microdialysis to monitor dopamine metabolites (e.g., DOPAC) in striatal extracellular fluid .
Q. How can conflicting data on THP’s role in dopamine neuron toxicity be reconciled?
Contradictions arise from varying experimental models (e.g., cell lines vs. primary neurons) and dosing regimes. Methodological solutions include:
- Standardized models : Use primary dopaminergic neurons from embryonic rat ventral mesencephalon for consistency .
- Dose-response normalization : Express toxicity as a percentage of baseline apoptosis (e.g., caspase-3 activation) relative to controls .
- Pathway inhibition : Co-treatment with antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress-mediated toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
